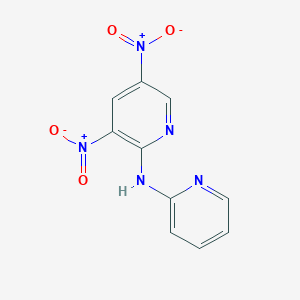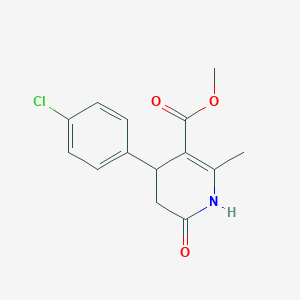![molecular formula C18H15BrN2O2 B5174776 8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5174776.png)
8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, also known as BNQ, is a synthetic compound that belongs to the family of cyclopenta[c]quinoline derivatives. This compound has drawn significant attention in scientific research due to its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties. In
Mechanism of Action
The exact mechanism of action of 8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood. However, studies have suggested that 8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. Moreover, 8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation. Additionally, 8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been reported to disrupt bacterial cell membrane integrity, leading to bacterial death.
Biochemical and Physiological Effects:
8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to exhibit a range of biochemical and physiological effects. Studies have reported that 8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can induce DNA damage and oxidative stress in cancer cells, leading to cell death. Moreover, 8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, 8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been reported to disrupt bacterial cell membrane integrity, leading to bacterial death.
Advantages and Limitations for Lab Experiments
One of the advantages of using 8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Moreover, the multi-targeted therapeutic properties of 8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline make it a promising candidate for the development of novel drugs. However, one of the limitations of using 8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One of the potential applications of 8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is in the development of anti-cancer drugs. Further studies are needed to investigate the mechanism of action of 8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in cancer cells and to identify potential drug targets. Moreover, studies are needed to investigate the potential of 8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in combination with other anti-cancer drugs. Additionally, further research is needed to investigate the anti-inflammatory and anti-microbial properties of 8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline and to identify potential clinical applications.
Synthesis Methods
The synthesis of 8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves a multi-step process, which includes the condensation of 3-nitrobenzaldehyde with cyclopentanone, followed by bromination, cyclization, and reduction. The final product is obtained after purification through column chromatography. This method has been optimized to achieve a high yield of 8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline with a purity of over 95%.
Scientific Research Applications
8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been extensively studied for its potential therapeutic applications. Several studies have shown that 8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Moreover, 8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, 8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been reported to exhibit anti-microbial activity against various bacterial and fungal strains.
properties
IUPAC Name |
8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-12-7-8-17-16(10-12)14-5-2-6-15(14)18(20-17)11-3-1-4-13(9-11)21(22)23/h1-5,7-10,14-15,18,20H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEAFNNHZDJDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)Br)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole](/img/structure/B5174697.png)

![6-({[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5174700.png)

![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-propionylpiperazine](/img/structure/B5174716.png)
![ethyl N-[(4-chlorophenyl)sulfonyl]tryptophanate](/img/structure/B5174719.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5174727.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-methoxy-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5174747.png)

![4-methylbenzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174755.png)

![N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5174784.png)
![tert-butyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5174791.png)
